2-Bromo-2-(4-nitrophenyl)acetic acid
Description
2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 6127-11-3) is a brominated aromatic acetic acid derivative characterized by a nitro group at the para position of the phenyl ring and a bromine atom on the α-carbon of the acetic acid chain. Its molecular formula is C₈H₆BrNO₄, with a molar mass of 260.04 g/mol . The compound exhibits a predicted pKa of 3.81, indicating strong acidity due to the electron-withdrawing nitro group . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules and coordination complexes .
Properties
Molecular Formula |
C8H6BrNO4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-bromo-2-(4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6BrNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12) |
InChI Key |
SMKXTGGPYJSLGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-Bromo-2-(4-nitrophenyl)acetic acid is in the synthesis of pharmaceuticals . It serves as an important intermediate in the production of various drugs:
- Anti-inflammatory and Analgesic Drugs : The compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, which are crucial for pain management and inflammation reduction .
- Antipsychotic Agents : It is a precursor in the synthesis of atypical antipsychotic medications, such as Ziprasidone, which is used for treating schizophrenia and bipolar disorder .
Agricultural Chemicals
In the agricultural sector, this compound is incorporated into the formulation of agrochemicals :
- Herbicides and Pesticides : The compound enhances crop protection by contributing to the effectiveness of herbicides and pesticides, thereby improving agricultural yield .
Biochemical Research
Researchers employ this compound in various biochemical studies:
- Enzyme Inhibition Studies : It aids in understanding enzyme mechanisms by acting as an inhibitor in biochemical assays.
- Receptor Binding Studies : The compound is used to investigate receptor-ligand interactions, contributing to insights into biological processes and potential therapeutic targets .
Material Science
In material science, this compound finds applications in:
- Specialty Polymers : It contributes to the development of polymers with enhanced chemical resistance and durability.
- Coatings : The compound is used in formulating coatings that require specific chemical properties for industrial applications .
Analytical Chemistry
The compound plays a significant role in analytical chemistry:
- Reagent for Analytical Methods : It is utilized as a reagent in chromatography and spectrometry techniques for the detection and quantification of other compounds. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .
Case Studies and Research Findings
Several studies highlight the efficacy and versatility of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 2-bromo-2-(4-nitrophenyl)acetic acid, differing in substituent positions, halogens, or functional groups:
2-(4-Bromo-2-nitrophenyl)acetic Acid
- Structure : Bromine at the para position and nitro at the ortho position on the phenyl ring; acetic acid chain unsubstituted.
- Molecular Formula: C₈H₆BrNO₄ (same as target compound).
- Key Data : Melting point = 156–160°C .
- Comparison : The positional isomerism (nitro at ortho vs. para) reduces steric hindrance but increases electron-withdrawing effects on the phenyl ring. This may influence solubility and reactivity in electrophilic substitutions.
(5-Bromo-4-chloro-2-nitrophenyl)acetic Acid
- Structure : Bromine (5-position), chlorine (4-position), and nitro (2-position) on the phenyl ring.
- Molecular Formula: C₈H₅BrClNO₄.
- Key Data : Molar mass = 294.49 g/mol .
2-(4-Bromo-2-methoxyphenyl)acetic Acid
- Structure : Methoxy (electron-donating) at the ortho position and bromine at the para position on the phenyl ring.
- Molecular Formula : C₉H₉BrO₃.
- Key Data : Molar mass = 245.07 g/mol .
- Comparison : The methoxy group increases electron density on the phenyl ring, reducing acidity (higher pKa) compared to nitro-substituted analogues.
(2R)-Hydroxy-(4-nitrophenyl)acetic Acid
- Structure : Hydroxyl group on the α-carbon instead of bromine; nitro at para on phenyl.
- Molecular Formula: C₈H₇NO₅.
- Key Data : Molar mass = 197.15 g/mol .
- Comparison : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents but reducing electrophilic substitution reactivity compared to brominated analogues.
Physical and Chemical Properties
| Compound | Molar Mass (g/mol) | Melting Point (°C) | pKa | Key Substituent Effects |
|---|---|---|---|---|
| This compound | 260.04 | Not reported | 3.81 | Strong acidity due to nitro and α-Br |
| 2-(4-Bromo-2-nitrophenyl)acetic acid | 260.04 | 156–160 | N/A | Ortho-nitro increases steric hindrance |
| (5-Bromo-4-chloro-2-nitrophenyl)acetic acid | 294.49 | Not reported | N/A | Halogen diversity enhances intermolecular forces |
| 2-(4-Bromo-2-methoxyphenyl)acetic acid | 245.07 | Not reported | N/A | Methoxy reduces acidity and increases lipophilicity |
| (2R)-Hydroxy-(4-nitrophenyl)acetic acid | 197.15 | Not reported | N/A | Hydroxyl improves solubility in aqueous media |
Key Observations:
- Acidity : The target compound’s pKa (3.81) is lower than methoxy-substituted analogues due to the nitro group’s electron-withdrawing nature .
- Melting Points : Positional isomerism (e.g., nitro at para vs. ortho) significantly affects melting points, as seen in 2-(4-bromo-2-nitrophenyl)acetic acid (156–160°C) .
- Solubility : Hydroxyl or methoxy groups improve solubility in polar solvents, while nitro and halogens enhance crystallinity .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-2-(4-nitrophenyl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 2-(4-nitrophenyl)acetic acid using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under anhydrous conditions. Solvent choice (e.g., CCl₄ or DMF) significantly impacts reaction efficiency. For example, polar aprotic solvents like DMF may stabilize intermediates, improving yields up to 70% . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) is critical to remove unreacted starting materials. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) .
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in brominated arylacetic acids?
- Methodological Answer :
- ¹H NMR : The acidic proton (α to the carbonyl) appears as a singlet at δ 4.8–5.2 ppm. Aromatic protons (4-nitrophenyl) show doublets at δ 7.8–8.2 ppm (J = 8.5 Hz) due to para-substitution .
- X-ray Crystallography : Single-crystal studies (e.g., monoclinic P2₁/c space group, a = 12.502 Å, b = 8.269 Å) confirm dihedral angles between nitro and bromo groups (~45°), critical for assessing steric effects. Refinement parameters (R factor < 0.03) ensure accuracy .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways in bromination reactions of arylacetic acids?
- Methodological Answer : Radical vs. electrophilic bromination pathways depend on substituent electronic effects. The nitro group (strong electron-withdrawing) directs electrophilic bromination to the α-carbon, while radical pathways (initiated by light or AIBN) favor β-bromination. Computational studies (DFT at B3LYP/6-31G*) can model transition states to predict regioselectivity . Kinetic monitoring via in-situ IR spectroscopy (C=O stretching at 1720 cm⁻¹) helps identify intermediates .
Q. How can computational methods optimize reaction design for brominated arylacetic acids?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) using transition-state locators (TS Berny algorithm) identify low-energy pathways. For example, bromine radical addition to the α-carbon has a ΔG‡ of 25 kcal/mol .
- Solvent Effects : COSMO-RS simulations predict solvent polarity effects on reaction barriers. Acetonitrile reduces activation energy by 3–5 kcal/mol compared to nonpolar solvents .
Q. How should researchers address discrepancies in spectroscopic data for brominated arylacetic acids?
- Methodological Answer : Conflicting NMR or mass spectra often arise from:
- Tautomerism : Keto-enol equilibria in solution (detectable via variable-temperature NMR).
- Impurities : Use preparative HPLC (C18 column, 70% methanol/water) to isolate pure fractions.
- Crystal Packing Effects : Compare experimental X-ray data (e.g., C–Br bond length: 1.89 Å) with computational models to validate structural assignments .
Key Methodological Recommendations
- Synthesis : Prioritize radical bromination in DMF for higher yields.
- Characterization : Combine NMR (¹H/¹³C) with X-ray crystallography to resolve structural ambiguities.
- Data Validation : Cross-reference experimental results with computational models to address contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
